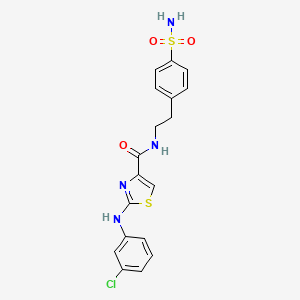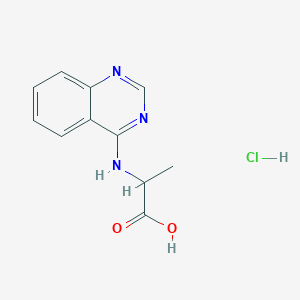
N-Quinazolin-4-ylalanine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Quinazolin-4-ylalanine hydrochloride, also known as QALH, is a chemical compound that has gained significant attention due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. It has a molecular formula of C11H11N3O2•HCl and a molecular weight of 253.68 .
Synthesis Analysis
Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A synthetic method for 2-alkoxy-3H-quinazolin-4-ones was reported by Ding et al. in 2004 . The reaction was heated at 80 °C for 4 h, in an oil bath .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline ring attached to an alanine molecule with a hydrochloride group .Chemical Reactions Analysis
Quinazoline derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of 2-aryl (heteroaryl) quinazolin-4 (3 H )-one, 2-phenyl-pyrido [2,3- d ]pyrimidin-4 (3 H )-one and 3-phenyl-2 H -1,2,4-benzo thiadiazine-1,1-dioxide derivatives .Scientific Research Applications
Antibacterial Activity
N-Quinazolin-4-ylalanine hydrochloride exhibits antibacterial properties. Researchers have investigated its efficacy against various bacterial strains, making it a potential candidate for novel antibiotics .
Anticancer Potential
Quinazolinones, including this compound, have been explored for their anticancer effects. These compounds interfere with cancer cell growth and survival pathways, making them valuable in cancer therapy .
Anti-Inflammatory Properties
The compound also possesses anti-inflammatory activity. By modulating inflammatory pathways, it may contribute to managing inflammatory diseases .
Anticonvulsant Effects
Studies suggest that quinazolinone derivatives, including this compound, exhibit anticonvulsant properties. These compounds could potentially be used in treating epilepsy and related conditions .
Antifungal Activity
Quinazolinones have demonstrated antifungal effects. Researchers have investigated their potential in combating fungal infections, which could lead to the development of new antifungal agents .
Antioxidant Properties
While not directly mentioned for this compound, quinazolinones in general have antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage and may have implications for various health conditions .
Mechanism of Action
- Its primary targets are likely specific proteins or enzymes involved in bacterial growth, virulence, or biofilm formation .
- N-Quinazolin-4-ylalanine hydrochloride impacts various pathways:
- At sub-MICs (sub-minimum inhibitory concentrations), This compound :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
For more specific details, you can refer to the research articles linked in the references . If you need further information, feel free to ask! 😊
properties
IUPAC Name |
2-(quinazolin-4-ylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10;/h2-7H,1H3,(H,15,16)(H,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYCPBYSDCBNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

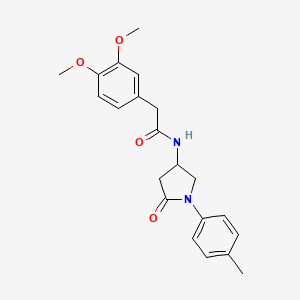
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)
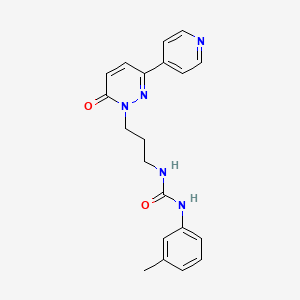
![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)
![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)
![2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2358052.png)
![5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2358053.png)
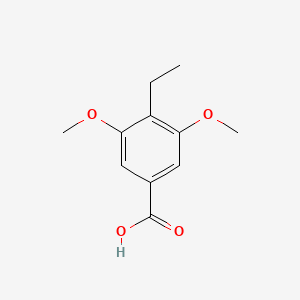
![N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2358057.png)
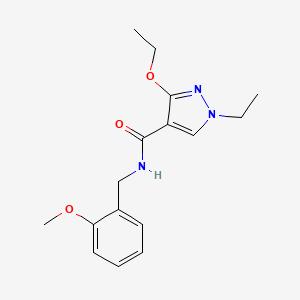
![N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2358061.png)
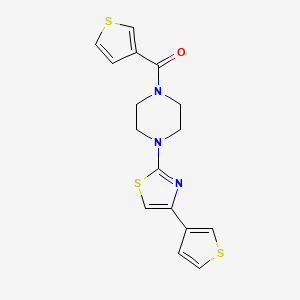
![4-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]amino]Benzoic acid](/img/structure/B2358065.png)
